(2-Isocyanatoethyl)cyclopentane
Description
Historical Context and Significance of Isocyanates in Organic Chemistry
The isocyanate functional group (–N=C=O) is a cornerstone of modern organic and polymer chemistry. The discovery and subsequent study of isocyanates have paved the way for the development of a vast array of materials and synthetic methodologies. Isocyanates are highly reactive electrophiles, readily undergoing addition reactions with nucleophiles such as alcohols, amines, and water. This reactivity is the basis for the synthesis of urethanes, ureas, and other important chemical linkages.
The most significant industrial application of isocyanates is in the production of polyurethanes, a versatile class of polymers with a wide range of properties and uses, from flexible foams in furniture and bedding to rigid insulations and durable coatings. The development of diisocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), revolutionized the polymer industry.
The study of isocyanates continues to be an active area of research, with ongoing efforts to develop new catalysts, control reactivity, and synthesize novel isocyanate-based materials with tailored properties.
Rationale for Advanced Research on (2-Isocyanatoethyl)cyclopentane (B6174314)
While extensive research has focused on aromatic and simple aliphatic isocyanates, the specific characteristics of this compound remain a niche area of study. The rationale for directing advanced research toward this compound stems from the unique combination of its functional groups: a reactive isocyanate and a cycloaliphatic cyclopentane (B165970) ring.
The cyclopentane moiety introduces specific steric and electronic properties that can influence the reactivity of the isocyanate group. This could lead to novel reaction kinetics and selectivity compared to linear or aromatic isocyanates. Furthermore, the incorporation of the cyclopentane ring into a polymer backbone could impart desirable properties such as increased thermal stability, enhanced hydrolytic resistance, and improved mechanical strength.
Advanced research on this compound would likely focus on:
Polymer Chemistry: Investigating its use as a monomer for the synthesis of novel polyurethanes and other polymers with unique properties conferred by the cyclopentyl group.
Organic Synthesis: Exploring its utility as a reagent or building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Evaluating the properties of materials derived from this compound for applications requiring high performance and durability.
Scope and Objectives of the Academic Research Compendium
The primary objective of a dedicated research compendium on this compound would be to systematically investigate its synthesis, reactivity, and potential applications. The scope of such a compendium would encompass:
Synthesis and Characterization: Development of efficient and scalable synthetic routes to this compound and its full characterization using modern analytical techniques.
Reactivity Studies: A thorough investigation of its reaction kinetics and mechanisms with a variety of nucleophiles to understand the influence of the cyclopentylethyl group.
Polymerization Studies: Exploration of its polymerization behavior, both as a homopolymer and in copolymerization with other monomers, and characterization of the resulting polymers.
Computational Modeling: Theoretical studies to predict its conformational preferences, electronic structure, and reactivity to complement experimental findings.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.197 g/mol chemcd.com |
| CAS Number | 143212-17-3 sigmaaldrich.com |
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-isocyanatoethylcyclopentane |
InChI |
InChI=1S/C8H13NO/c10-7-9-6-5-8-3-1-2-4-8/h8H,1-6H2 |
InChI Key |
LWTBVXMWDTZPOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCN=C=O |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 2 Isocyanatoethyl Cyclopentane
Overview of Established Synthetic Routes
The conversion of a primary amine, such as 2-cyclopentylethylamine, to its corresponding isocyanate is a cornerstone of isocyanate chemistry. These synthetic strategies can be broadly categorized into phosgenation-based methods and non-phosgenation alternatives.
The most traditional and widely industrialized method for the production of isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). This process, known as phosgenation, is highly efficient but involves the use of the extremely toxic phosgene gas, necessitating stringent safety protocols. The reaction typically proceeds in two main steps: the formation of a carbamoyl (B1232498) chloride, followed by dehydrochlorination to yield the isocyanate.
R-NH₂ + COCl₂ → R-NHCOCl + HCl R-NHCOCl → R-NCO + HCl
Where R is the 2-cyclopentylethyl group.
Industrial phosgenation can be carried out in either the liquid or gas phase. For aliphatic isocyanates like (2-isocyanatoethyl)cyclopentane (B6174314), liquid-phase phosgenation is common and can be performed under milder conditions, sometimes even at room temperature. acs.org This method, however, often requires larger solvent volumes and can generate significant byproducts. acs.org
A variation of this method is salt phosgenation, where the amine is first converted to its hydrochloride salt before reacting with phosgene. acs.org This can sometimes offer advantages in terms of reaction control and selectivity.
Given the hazardous nature of phosgene, significant research has been dedicated to developing safer, non-phosgenation routes to isocyanates. These methods offer alternatives for laboratory-scale synthesis and are gaining traction for industrial applications.
Curtius Rearrangement: This versatile reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, the starting material would be 3-cyclopentylpropanoyl azide, which can be prepared from the corresponding carboxylic acid (3-cyclopentylpropanoic acid). The isocyanate formed can be isolated or used in situ for further reactions. masterorganicchemistry.comnih.gov A key advantage of the Curtius rearrangement is that it proceeds under mild conditions. masterorganicchemistry.com
Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with a halogen (typically bromine) and a strong base to yield an isocyanate intermediate, which is then hydrolyzed to a primary amine with one less carbon atom. nih.govwikipedia.org To obtain the isocyanate, the reaction conditions can be modified to trap the intermediate. For example, using methanolic sodium hypobromite (B1234621) can yield the corresponding methylurethane, which can then be converted to the isocyanate. nrochemistry.com The starting material for synthesizing this compound via this route would be 3-cyclopentylpropanamide.
Other Non-Phosgene Reagents: Several other reagents have been developed as phosgene substitutes. These include:
Diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) : These are safer, solid alternatives to phosgene that depolymerize in situ to generate phosgene.
Carbonyldiimidazole (CDI): This reagent reacts with amines to form an intermediate that can be converted to the isocyanate. researchgate.net
Oxidative Carbonylation: This involves the reaction of the amine with carbon monoxide and an oxidizing agent, often in the presence of a catalyst. acs.org
Dimethyl Carbonate (DMC): DMC is considered a green reagent and can be used to convert amines to carbamates, which are then thermally decomposed to isocyanates. acs.org
Reaction Conditions and Parameter Optimization in this compound Synthesis
The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimizing parameters such as temperature, pressure, solvent, and catalyst is crucial for an efficient process. While specific data for this compound is scarce, general principles from the synthesis of other aliphatic isocyanates can be applied.
Temperature plays a critical role in isocyanate synthesis. In phosgenation reactions , higher temperatures generally favor the dehydrochlorination of the carbamoyl chloride intermediate to form the isocyanate. However, excessively high temperatures can lead to side reactions and the formation of byproducts such as ureas and isocyanurates. For the continuous hot phosgenation of aliphatic amines, temperatures can range from approximately 80°C to 200°C. google.com
In non-phosgene routes , the optimal temperature varies with the specific method. The Curtius rearrangement of aliphatic acyl azides to isocyanates can occur at relatively low temperatures, for instance, spontaneously at 40°C in the presence of certain catalysts. nih.gov The Hofmann rearrangement typically requires heating. masterorganicchemistry.com In the thermal decomposition of carbamates to isocyanates, a key step in several non-phosgene processes, temperatures can range from 150°C to over 300°C. acs.org
Pressure is another important parameter, particularly in gas-phase reactions or when volatile reagents are used. In some non-phosgene methods that utilize carbon dioxide as a C1 source, high pressure is often required to achieve reasonable yields. scholaris.ca
Table 1: Representative Temperature Effects on Aliphatic Isocyanate Synthesis
| Synthetic Method | Aliphatic Precursor | Temperature (°C) | Effect on Yield/Selectivity | Reference |
|---|---|---|---|---|
| Hot Phosgenation | Primary Aliphatic Diamine | 80 - 200 | Higher temperatures promote isocyanate formation. | google.com |
| Curtius Rearrangement | Aliphatic Carboxylic Acid | 40 | Spontaneous rearrangement to isocyanate with catalysis. | nih.gov |
| Carbamate Thermolysis | Alkyl Dicarbamate | 150 - 300 | Decomposition to diisocyanate. | acs.org |
The choice of solvent can significantly influence the reaction pathway, yield, and selectivity of isocyanate synthesis. In phosgenation reactions , inert solvents are typically used to dissolve the reactants and facilitate the reaction while not reacting with the highly reactive phosgene or the isocyanate product. Common solvents include chlorinated hydrocarbons (e.g., dichlorobenzene, chloroform) and aromatic hydrocarbons (e.g., toluene (B28343), xylene). acs.org The polarity of the solvent can also affect the reaction rate. acs.org
In non-phosgene methods , the solvent's role can be more complex. For the Curtius rearrangement , the reaction can be carried out in a variety of non-polar or polar aprotic solvents. The choice of solvent can influence the stability of the acyl azide intermediate and the subsequent rearrangement. In some cases, the solvent can also act as a trapping agent for the isocyanate. For instance, performing the rearrangement in an alcohol solvent will directly yield a urethane (B1682113).
The polarity and solvating ability of the solvent can impact the rate of nucleophilic attack and the stability of charged intermediates, which are common in many isocyanate synthesis pathways. researchgate.net
Table 2: Influence of Solvents on Aliphatic Isocyanate Synthesis
| Synthetic Route | Solvent Type | General Effect | Example Solvents | Reference |
|---|---|---|---|---|
| Phosgenation | Inert, Non-polar/Polar Aprotic | Provides a medium for the reaction without interfering. | Toluene, Dichlorobenzene, Chloroform | acs.org |
| Curtius Rearrangement | Aprotic | Can influence the stability of the acyl azide and the rearrangement rate. | THF, Toluene | orgsyn.org |
| Reaction of Alkyl Halide with Metal Cyanate | Aprotic | Nonpolar solvents can be effective. | Benzene, Toluene, Xylene | google.com |
Catalysis plays a pivotal role in many modern isocyanate synthesis methodologies, particularly in non-phosgene routes, by enhancing reaction rates, improving selectivity, and enabling milder reaction conditions.
In the oxidative carbonylation of amines , transition metal catalysts, often based on palladium, rhodium, or ruthenium, are employed. acs.org These catalysts facilitate the reaction between the amine, carbon monoxide, and an oxidant.
For isocyanate synthesis via the thermal decomposition of carbamates , various metal-based catalysts have been investigated to lower the required decomposition temperature and improve the yield of the isocyanate. researchgate.net These can include metal oxides and salts.
A significant challenge in catalytic isocyanate synthesis is catalyst deactivation . This can occur through several mechanisms, including:
Poisoning: The catalyst's active sites can be blocked by impurities in the reactants or by strongly coordinating species formed during the reaction.
Leaching: The active metal component of a heterogeneous catalyst can dissolve into the reaction mixture, leading to a loss of activity and contamination of the product.
Sintering: In heterogeneous catalysis, the metal nanoparticles can agglomerate at high temperatures, reducing the active surface area.
Fouling: The catalyst surface can be covered by polymeric byproducts or coke, blocking access to the active sites.
Strategies to mitigate catalyst deactivation include using highly purified reactants, optimizing reaction conditions to minimize side reactions, and developing more robust catalyst supports and formulations.
Table 3: Catalytic Approaches in Aliphatic Isocyanate Synthesis
| Catalytic Process | Catalyst Type | Precursor | General Observations | Reference |
|---|---|---|---|---|
| Oxidative Carbonylation | Group VIII Transition Metals (e.g., Pd, Rh) | Primary Amine | Enables isocyanate formation from amines and CO. | acs.org |
| Carbamate Decomposition | Metal Oxides/Salts | Alkyl Carbamate | Lowers decomposition temperature and can improve isocyanate yield. | researchgate.net |
| Curtius Rearrangement | Zinc(II) triflate | Aliphatic Carboxylic Acid | Catalyzes the rearrangement of the acyl azide to the isocyanate. | nih.gov |
Reaction Workup and Isolation Strategies in this compound Production
The successful synthesis of this compound hinges not only on the chosen synthetic route, such as the Curtius or Hofmann rearrangement, but also on the meticulous execution of the reaction workup and subsequent isolation of the target isocyanate. Given the reactive nature of the isocyanate functional group, these downstream processes are critical for achieving high purity and yield. The strategies employed are designed to remove unreacted starting materials, reagents, and byproducts while minimizing the potential for side reactions of the desired product.
The workup procedure for reactions yielding this compound typically commences after the rearrangement of the precursor (e.g., 3-cyclopentylpropanoyl azide in a Curtius rearrangement or 3-cyclopentylpropanamide in a Hofmann rearrangement) is deemed complete. The isocyanate itself can be sensitive to water and other nucleophiles, necessitating careful handling and often anhydrous conditions during purification.
A general workup sequence involves several key steps:
Quenching (where applicable): In certain synthetic protocols, particularly those involving harsh reagents, a quenching step may be necessary to neutralize reactive species. However, for methods like the thermal Curtius rearrangement, where the primary byproduct is nitrogen gas, this step may be less critical.
Filtration: The initial reaction mixture may contain solid byproducts. For instance, if the synthesis involves the use of solid-supported reagents or results in the precipitation of salts (e.g., in certain variations of the Hofmann rearrangement), filtration is the first step to separate the liquid phase containing the product.
Solvent Extraction and Washing: The crude product is typically extracted into a suitable organic solvent that is immiscible with water, such as dichloromethane (B109758) or diethyl ether. This is followed by a series of aqueous washes to remove water-soluble impurities. A wash with a saturated sodium bicarbonate solution may be employed to remove any acidic byproducts, followed by a wash with brine to reduce the amount of dissolved water in the organic phase.
Drying: The organic layer containing the this compound is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water, which could otherwise react with the isocyanate.
Solvent Removal: After drying and subsequent filtration to remove the drying agent, the solvent is carefully removed under reduced pressure using a rotary evaporator. This step must be conducted at a relatively low temperature to prevent thermal degradation or polymerization of the isocyanate.
Purification: The final and most critical step is the purification of the crude this compound. Due to its liquid nature and volatility, vacuum distillation is the method of choice. This technique allows for the boiling of the compound at a temperature significantly lower than its atmospheric boiling point, thereby preventing decomposition.
The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC), Fourier-Transform Infrared (FTIR) spectroscopy (looking for the characteristic strong N=C=O stretch around 2270 cm⁻¹), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Workup Step | Purpose | Typical Reagents/Conditions |
| Filtration | Removal of solid byproducts and reagents. | Buchner funnel or sintered glass funnel. |
| Solvent Extraction | Transfer of the product to an organic phase. | Dichloromethane, diethyl ether, or similar immiscible organic solvents. |
| Aqueous Washing | Removal of water-soluble impurities and byproducts. | Saturated sodium bicarbonate solution, water, brine. |
| Drying | Removal of residual water from the organic phase. | Anhydrous magnesium sulfate or sodium sulfate. |
| Solvent Removal | Concentration of the crude product. | Rotary evaporator at reduced pressure and low temperature. |
| Purification | Isolation of pure this compound. | Vacuum distillation. |
Precise conditions for the vacuum distillation of this compound are not widely reported in the literature; however, data from analogous compounds can provide an estimate. For instance, the structurally similar cyclopentyl isocyanate has a reported boiling point of 147 °C at atmospheric pressure. Another related compound, 2-isocyanatoethyl methacrylate, can be purified by vacuum distillation at 70-76 °C. google.com A predicted boiling point for this compound is approximately 227.22 °C at atmospheric pressure, which underscores the necessity of vacuum distillation for its purification to avoid decomposition.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure | Purity |
| This compound | 139.20 | 227.22 (Predicted) | Atmospheric | 95% (Commercially available) sigmaaldrich.com |
| Cyclopentyl isocyanate | 111.14 | 147 | Atmospheric chemicalbook.com | N/A |
| 2-Isocyanatoethyl methacrylate | 155.15 | 211 | Atmospheric | 98% (Commercially available) |
| 2-Isocyanatoethyl methacrylate | 155.15 | 70-76 | Vacuum (unspecified) google.com | N/A |
Chemical Reactivity and Transformation Mechanisms of 2 Isocyanatoethyl Cyclopentane
Isocyanate Functional Group Reactivity in (2-Isocyanatoethyl)cyclopentane (B6174314)
The reactivity of the isocyanate moiety in this compound is characterized by its susceptibility to nucleophilic attack and its ability to undergo cycloaddition reactions. The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms renders the central carbon atom of the isocyanate group highly electrophilic.
The most significant reaction pathway for isocyanates is nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbon of the isocyanate group, leading to the formation of a new single bond and the breaking of the C=N pi bond. The hybridization of the carbon changes from sp2 to sp3 in the resulting intermediate. masterorganicchemistry.com
Common nucleophiles that react with isocyanates include alcohols, amines, and water. wikipedia.org
Reaction with Alcohols: When this compound reacts with an alcohol, it forms a urethane (B1682113) linkage. This reaction is fundamental in the production of polyurethanes when diisocyanates and polyols are used. wikipedia.org
Reaction with Amines: The reaction with a primary or secondary amine yields a urea (B33335) derivative. This reaction is typically faster than the reaction with alcohols. wikipedia.orgbyjus.com
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.org This reaction is often utilized in the production of polyurethane foams, where the CO2 acts as a blowing agent. wikipedia.org
The general mechanism for these reactions involves the nucleophile attacking the carbonyl carbon, followed by protonation of the nitrogen anion. The rate of these reactions can be significantly influenced by catalysts.
The isocyanate group in this compound can also participate in cycloaddition reactions, which are powerful methods for forming cyclic compounds. libretexts.org These reactions involve the concerted or stepwise combination of two or more unsaturated molecules.
[2+2] Cycloaddition: Isocyanates can undergo [2+2] cycloaddition reactions with alkenes to form β-lactams. researchtrends.net Ketenes, which have a similar structure, also undergo thermal [2+2] cycloadditions. libretexts.org The reaction of chlorosulfonyl isocyanate with alkenes, for instance, can proceed through either a concerted or a stepwise single electron transfer (SET) pathway, depending on the electronic nature of the alkene. researchtrends.net
[3+2] Cycloaddition: Isocyanates can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. nih.gov
[2+2+2] Cycloaddition: Rhodium-catalyzed [2+2+2] cycloaddition of alkenyl isocyanates with alkynes has been shown to produce substituted indolizinones and quinolizinones. nih.gov
Specific Reactions and Reaction Kinetics of this compound
Beyond general reactivity, specific transformations like trimerization and oligomerization are crucial for the application of isocyanates in materials science.
This compound, like other isocyanates, can undergo self-addition reactions to form trimers and higher-order oligomers. These reactions are critical for creating cross-linked polymer networks.
Three molecules of this compound can react in a cyclotrimerization process to form a stable six-membered ring known as an isocyanurate. tandfonline.comnih.gov This reaction is a step-by-step addition process that is typically catalyzed by strong nucleophilic reagents or specific catalysts like carboxylates. tandfonline.comacs.org The resulting tris(2-cyclopentylethyl) isocyanurate possesses a highly stable, cross-linked structure that can enhance the thermal stability and mechanical properties of polymeric materials. acs.org
The formation of isocyanurates is a key reaction in the production of polyisocyanurate (PIR) foams, which are known for their excellent thermal insulation and fire-resistant properties. bdmaee.net The generally accepted mechanism for anionic trimerization involves the initial nucleophilic attack of a catalyst on the isocyanate's carbonyl carbon, followed by sequential addition of two more isocyanate molecules to form the final trimeric ring. acs.org
The kinetics of isocyanate trimerization are highly dependent on several factors, including the type and concentration of the catalyst, the reaction temperature, and the structure of the isocyanate itself. tandfonline.combdmaee.net The process can be controlled to produce materials with specific properties. nih.gov
The trimerization reaction often exhibits an initiation period, after which the reaction proceeds rapidly. google.com Catalysts such as tertiary amines, phosphine (B1218219) oxides, and metal carboxylates are commonly employed to control the reaction rate. wikipedia.orgbdmaee.net For example, the combination of a tertiary amine and a co-catalyst can lead to a controlled initiation period followed by rapid trimerization. google.com
Studies on various isocyanates have shown that the cyclotrimerization energy is influenced by the nature of the substituent on the isocyanate. For instance, n-alkyl-substituted isocyanates show a more negative enthalpy change for cyclotrimerization compared to branched alkyl-substituted ones. rsc.org This is attributed to stabilizing dispersion interactions between the n-alkyl chains in the isocyanurate structure, whereas branched alkyl groups can cause destabilizing deformations of the isocyanurate ring. rsc.org
Table 1: Factors Influencing Isocyanate Trimerization Kinetics
| Factor | Description of Influence | Relevant Findings |
| Catalyst Type | The choice of catalyst profoundly affects the reaction rate and mechanism. Strong nucleophiles are generally effective. tandfonline.com Acetate-based catalysts are common in industrial applications. acs.org | The reactivity profile of the catalyst impacts process control, including initiation and propagation rates. bdmaee.net The actual catalytic species for carboxylates may be a deprotonated amide formed in situ. acs.org |
| Catalyst Concentration | Higher catalyst concentrations generally lead to faster reaction rates. tandfonline.com | The influence of catalyst dosage on curing time can be measured to control the process, especially in systems with low isocyanate content. tandfonline.com |
| Temperature | Higher temperatures typically increase the reaction rate. | The trimerization of isocyanates is often carried out at elevated temperatures to ensure complete curing. nih.gov |
| Isocyanate Structure | The steric and electronic properties of the substituent on the isocyanate group affect reactivity. | n-Alkyl-substituted isocyanates tend to have higher negative cyclotrimerization enthalpy changes compared to secondary and tertiary alkyl-substituted isocyanates. rsc.org |
Urethane and Urea Formation Pathways
The primary reactions of isocyanates involve additions across the N=C double bond. The formation of urethanes and ureas are cornerstone reactions in polyurethane chemistry. tue.nlwikipedia.org
Urethane Formation
The reaction of an isocyanate with an alcohol yields a urethane (or carbamate) linkage. This reaction is fundamental to the production of polyurethane polymers, where di- or polyisocyanates react with polyols. mdpi.comnoaa.gov The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group, followed by a proton transfer to the nitrogen atom. nih.gov
The reaction can proceed without a catalyst, but it is often accelerated by various catalysts, including tertiary amines and organometallic compounds like dibutyltin (B87310) dilaurate. nih.govpcimag.com The reaction rate is sensitive to the structure of both the isocyanate and the alcohol.
Pathway for this compound: R-OH + O=C=N-CH₂-CH₂-C₅H₉ → R-O-C(=O)NH-CH₂-CH₂-C₅H₉ (Alcohol) + (this compound) → (Urethane)
Urea Formation
Isocyanates react readily with primary or secondary amines to form substituted ureas. This reaction is generally much faster than the reaction with alcohols. pcimag.com The mechanism is analogous, involving the nucleophilic attack of the amine's nitrogen on the isocyanate carbon.
A common related reaction is the reaction of an isocyanate with water. This proceeds in two steps: the isocyanate first reacts with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgnoaa.gov The newly formed amine can then rapidly react with a second isocyanate molecule to form a stable, disubstituted urea linkage. wikipedia.org This reaction is critical in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent. noaa.gov
Pathway for this compound:
H₂O + O=C=N-CH₂-CH₂-C₅H₉ → [HO-C(=O)NH-CH₂-CH₂-C₅H₉] → H₂N-CH₂-CH₂-C₅H₉ + CO₂
H₂N-CH₂-CH₂-C₅H₉ + O=C=N-CH₂-CH₂-C₅H₉ → (C₅H₉-CH₂-CH₂-NH)₂C=O
Table 1: General Reactivity of Isocyanates with Nucleophiles
| Nucleophile (R-Nu) | Product | General Reaction Equation | Relative Reaction Rate |
| Primary Amine (R-NH₂) | Substituted Urea | R-NCO + R'-NH₂ → R-NH-CO-NH-R' | Very Fast |
| Alcohol (R-OH) | Urethane | R-NCO + R'-OH → R-NH-CO-O-R' | Moderate |
| Water (H₂O) | Urea + CO₂ | 2 R-NCO + H₂O → R-NH-CO-NH-R + CO₂ | Slow to Moderate |
| Urethane | Allophanate (B1242929) | R-NCO + R'-NH-CO-O-R'' → R'-N(CO-NH-R)-CO-O-R'' | Slow (Requires Heat) |
| Urea | Biuret (B89757) | R-NCO + R'-NH-CO-NH-R'' → R'-N(CO-NH-R)-CO-NH-R'' | Slow (Requires Heat) |
Allophanate and Biuret Formation Mechanisms
Allophanate and biuret linkages are formed through the further reaction of isocyanates with already formed urethane and urea groups, respectively. These reactions typically occur under conditions of excess isocyanate or at elevated temperatures (often above 110-120°C) and result in branched or cross-linked polymer structures. tue.nlresearchgate.net
Allophanate Formation
An allophanate is formed when the N-H proton of a urethane group is attacked by another isocyanate molecule. researchgate.net This reaction is generally reversible and requires catalysts or higher temperatures to proceed at a significant rate. researchgate.netgoogle.com The formation of allophanates introduces branching points in a linear polyurethane chain, which can significantly alter the material's mechanical properties. pcimag.com
Mechanism for this compound: R-O-C(=O)NH-R' + O=C=N-R' → R-O-C(=O)N(C(=O)NH-R')-R' (Where R' = -CH₂-CH₂-C₅H₉)
Biuret Formation
In a similar fashion, the N-H protons of a urea group can react with another isocyanate molecule to form a biuret linkage. tue.nlwikipedia.org This reaction also typically requires more strenuous conditions than urethane or urea formation and leads to increased crosslink density in polyurea or polyurethane-urea systems.
Mechanism for this compound: R'-NH-C(=O)NH-R' + O=C=N-R' → R'-N(C(=O)NH-R')-C(=O)NH-R' (Where R' = -CH₂-CH₂-C₅H₉)
Influence of the Cyclopentane (B165970) Moiety on Isocyanate Reactivity
The structure of the group attached to the isocyanate functional group has a profound impact on its reactivity. The key factors are electronic effects (electron-donating or withdrawing nature) and steric effects (physical bulk). nih.gov
This compound can be classified as a primary aliphatic isocyanate. The cyclopentylethyl group is an electron-donating alkyl group.
Electronic Effect: Alkyl groups are weakly electron-donating. This effect increases the electron density on the isocyanate's nitrogen atom and slightly reduces the electrophilicity (positive charge) of the carbonyl carbon. Compared to aromatic isocyanates like toluene (B28343) diisocyanate (TDI), where the aromatic ring acts as an electron-withdrawing group, aliphatic isocyanates are inherently less reactive. nih.gov The reaction of this compound with nucleophiles would therefore be expected to be slower than that of aromatic isocyanates but comparable to other primary aliphatic isocyanates like hexamethylene diisocyanate (HDI).
Steric Effect: The cyclopentyl group is a bulky cycloaliphatic structure. However, in this compound, this bulky group is separated from the reactive NCO group by a two-carbon ethyl spacer (-CH₂-CH₂-). This separation mitigates the direct steric hindrance on the electrophilic carbon. Its reactivity would likely be greater than that of isocyanates where the bulky group is directly attached to the nitrogen, such as in cyclohexyl isocyanate or the secondary NCO group of isophorone (B1672270) diisocyanate (IPDI). nih.govresearchgate.net Kinetic studies on various aliphatic diisocyanates have shown that reactivity generally decreases in the order HDI > IPDI > HMDI (dicyclohexylmethane diisocyanate), highlighting the significant role of steric hindrance. rsc.org
Based on these principles, the reactivity of this compound is predicted to be characteristic of a primary aliphatic isocyanate, likely similar to or slightly less reactive than n-hexyl isocyanate due to the moderate bulk of the cyclopentyl group located two carbons away from the functional group.
Table 2: Comparative Reactivity of Different Isocyanate Types
| Isocyanate Type | Example Compound(s) | Structural Features | Expected Relative Reactivity |
| Aromatic | Toluene Diisocyanate (TDI) | NCO attached to electron-withdrawing aromatic ring | Highest |
| Primary Aliphatic | Hexamethylene Diisocyanate (HDI) | NCO on a linear, flexible alkyl chain | High |
| Primary Aliphatic (Cycloaliphatic Substituted) | This compound | NCO on a primary carbon, with a bulky cycloalkane substituent separated by an ethyl spacer | High (Similar to HDI) |
| Secondary Cycloaliphatic | Isophorone Diisocyanate (IPDI) | NCO on a secondary carbon within a cyclohexane (B81311) ring; significant steric hindrance | Moderate |
| Primary Cycloaliphatic | Dicyclohexylmethane Diisocyanate (H12MDI) | NCO on a primary carbon, but attached to a bulky cyclohexyl ring | Moderate to Low |
Polymerization Studies and Advanced Material Synthesis Involving 2 Isocyanatoethyl Cyclopentane
Copolymerization Strategies with (2-Isocyanatoethyl)cyclopentane (B6174314)
The synthesis of polyurethanes involves the step-growth polymerization of a di- or polyisocyanate with a polyol. In a hypothetical scenario, this compound could react with various polyols, such as polyether or polyester (B1180765) polyols, to form polyurethanes. The cyclopentyl group would be incorporated into the polymer backbone as a pendant group, potentially influencing the material's thermal and mechanical properties. For example, the bulky and non-polar nature of the cyclopentyl ring could increase the glass transition temperature and hydrophobicity of the resulting polyurethane compared to analogous polymers made with linear aliphatic isocyanates.
Table 1: Hypothetical Reactants for Polyurethane Synthesis with this compound
| Isocyanate Component | Polyol Component | Potential Polymer |
| This compound | Poly(ethylene glycol) | Poly(ether urethane) |
| This compound | Poly(caprolactone) diol | Poly(ester urethane) |
| This compound | 1,4-Butanediol | Segmented Polyurethane |
This table is illustrative and based on general polyurethane chemistry, not on specific experimental results for this compound.
This compound could theoretically be used to synthesize polyureas and poly(isocyanurate)s. The reaction with diamines would yield polyureas, where the cyclopentyl group could affect the hydrogen bonding network between urea (B33335) linkages, thereby altering the mechanical properties.
The trimerization of this compound, catalyzed by specific catalysts, would lead to the formation of a poly(isocyanurate) network. These networks are known for their high thermal stability and flame retardancy. The presence of the cyclopentyl groups could enhance the polymer's thermal stability and hydrophobicity.
Control of Polymer Architecture and Network Formation
Achieving a high crosslinking density in polymers derived from this compound would likely involve its reaction with polyfunctional reactants. For instance, copolymerization with triols or higher functionality polyols would lead to a cross-linked polyurethane network. The degree of crosslinking could be controlled by the functionality of the polyol and the stoichiometric ratio of isocyanate to hydroxyl groups. Similarly, using polyamines with a functionality greater than two would result in cross-linked polyureas.
The synthesis of oligomeric structures of this compound could potentially be achieved by controlling the stoichiometry of the reactants or by using a chain-terminating agent. For example, reacting this compound with a diol in a molar ratio where the isocyanate is in excess would result in isocyanate-terminated oligomers. These oligomers could then be used as prepolymers for further reactions. Characterization of such oligomers would typically involve techniques like Gel Permeation Chromatography (GPC) to determine molecular weight distribution, and spectroscopic methods like FTIR and NMR to confirm the chemical structure.
Research on Applications in Coatings and Resins
The unique structural attributes of this compound, which combines a cycloaliphatic ring with a reactive isocyanate group via an ethyl spacer, suggest its potential as a valuable monomer in the synthesis of high-performance polymers for coating and resin applications. The cyclopentane (B165970) moiety is anticipated to impart a distinct balance of properties, including hardness, flexibility, and superior resistance to weathering, making it a compound of significant interest for advanced material development.
The development of polyurethane lacquers relies on the reaction between a polyisocyanate and a polyol. The choice of the isocyanate component is critical in defining the final properties of the cured lacquer. Cycloaliphatic isocyanates are favored in formulations for high-quality, durable coatings, particularly for outdoor applications, due to their excellent resistance to UV degradation and yellowing. rsc.org
In this context, this compound would be expected to serve as a key building block for polyurethane lacquers with exceptional performance characteristics. The synthesis would typically involve the reaction of this compound with various polyols, such as polyether or polyester polyols, to form a prepolymer. This prepolymer would then be cured, often with atmospheric moisture or with a polyfunctional co-reactant, to yield a cross-linked, durable film.
The incorporation of the cyclopentyl group from this compound into the polymer backbone is predicted to enhance several key properties of the resulting lacquer. The rigid, cyclic structure would likely contribute to a hard, scratch-resistant surface. Simultaneously, the ethyl linkage provides a degree of rotational freedom that could impart flexibility to the coating, preventing it from becoming brittle. This combination of hardness and flexibility is highly desirable in many coating applications, from automotive topcoats to protective finishes for wood and plastics. researchgate.net
Furthermore, the aliphatic nature of the cyclopentane ring ensures that the resulting polyurethane lacquers would exhibit excellent color stability and gloss retention upon exposure to sunlight and other environmental stressors. This is a significant advantage over aromatic isocyanates, which are known to yellow over time with UV exposure. acs.orgyoutube.com
The performance of a polyurethane system is intrinsically linked to the chemical structure of its constituent monomers. mdpi.com For polyurethanes based on this compound, the unique geometry and chemical nature of this isocyanate would be a primary determinant of the final material properties.
The hard segments in a polyurethane network, formed by the reaction of the isocyanate and a chain extender, are responsible for properties like hardness, tensile strength, and thermal stability. The soft segments, derived from the polyol, contribute to flexibility and elasticity. mdpi.com The structure of this compound would influence the packing and intermolecular interactions within the hard segments.
The presence of the five-membered cyclopentane ring is expected to create a less symmetrical and more compact hard segment structure compared to polyurethanes based on linear aliphatic isocyanates like hexamethylene diisocyanate (HDI). This could lead to a higher glass transition temperature and improved thermal resistance. When compared to other cycloaliphatic isocyanates such as isophorone (B1672270) diisocyanate (IPDI) or dicyclohexylmethane-4,4'-diisocyanate (HMDI), the specific size and flexibility of the cyclopentylethyl group would result in a unique set of properties. For instance, the less sterically hindered nature of the isocyanate group in this compound, relative to the tertiary isocyanate in IPDI, might influence reaction kinetics and the degree of cross-linking. mdpi.comnih.gov
The following interactive table provides a comparative overview of the typical properties of polyurethanes derived from different classes of isocyanates. The projected properties for a hypothetical polyurethane based on this compound are included to illustrate its potential performance profile.
| Isocyanate Type | Example Isocyanate | Expected Hardness | Expected Flexibility | UV Stability |
| Aromatic | Toluene (B28343) Diisocyanate (TDI) | High | Moderate | Poor |
| Linear Aliphatic | Hexamethylene Diisocyanate (HDI) | Moderate | High | Excellent |
| Cycloaliphatic | Isophorone Diisocyanate (IPDI) | High | Moderate | Excellent |
| Projected | This compound | High | Good | Excellent |
This table illustrates that polyurethanes based on this compound are anticipated to combine the high hardness characteristic of cycloaliphatic systems with good flexibility, alongside the excellent UV stability typical of aliphatic isocyanates. These properties would make them highly suitable for demanding coating and resin applications where durability and weatherability are paramount.
Derivatization Chemistry and Advanced Structures of 2 Isocyanatoethyl Cyclopentane
Synthesis of Novel (2-Isocyanatoethyl)cyclopentane (B6174314) Derivatives
The synthesis of derivatives from this compound fundamentally relies on the reaction of its isocyanate group with various nucleophilic compounds. Isocyanates are electrophiles that readily react with substances containing active hydrogen atoms, such as alcohols, amines, and water. wikipedia.orgpcimag.com These reactions are typically exothermic and form the basis for creating a diverse array of molecular structures. poliuretanos.net
Introduction of Additional Functional Groups
New functional groups can be incorporated into the molecular structure by reacting this compound with different nucleophiles. Each type of nucleophile leads to a distinct class of derivative, as detailed below.
Urethanes (Carbamates): Reaction with alcohols (R'-OH) yields urethanes. This is one of the most fundamental reactions in polyurethane chemistry. The nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate, with the alcohol's proton transferring to the nitrogen. wikipedia.org
Ureas: Primary and secondary amines (R'-NH₂ or R'₂NH) react vigorously with isocyanates to form substituted ureas. This reaction is generally much faster than the reaction with alcohols. pcimag.compoliuretanos.net
Amides and Amines via Hydrolysis: The reaction with water is a multi-step process. The initial product is an unstable carbamic acid, which then decomposes to form a primary amine (2-aminoethyl)cyclopentane and carbon dioxide gas. wikipedia.orgpcimag.com This newly formed amine can then react with another molecule of the parent isocyanate to produce a disubstituted urea (B33335).
Biurets and Allophanates: The N-H bonds in the newly formed urea and urethane (B1682113) linkages can themselves act as nucleophiles, reacting with additional isocyanate molecules, particularly at elevated temperatures or in the presence of catalysts. Reaction with a urea forms a biuret (B89757), while reaction with a urethane forms an allophanate (B1242929). wikipedia.orgnih.gov These reactions create branched or cross-linked structures.
The table below summarizes the primary derivatization reactions.
| Nucleophile | Reagent Formula | Resulting Derivative | Functional Group Formed |
| Alcohol | R'-OH | Urethane (Carbamate) | -NH-C(=O)-O- |
| Primary Amine | R'-NH₂ | Substituted Urea | -NH-C(=O)-NH- |
| Secondary Amine | R'₂NH | Substituted Urea | -NH-C(=O)-N(R')₂- |
| Water | H₂O | Amine (via carbamic acid) | -NH₂ (after decarboxylation) |
| Urethane | R-NH-C(=O)-OR' | Allophanate | >N-C(=O)-NH-C(=O)-O- |
| Urea | R-NH-C(=O)-NHR' | Biuret | >N-C(=O)-NH-C(=O)-NH- |
Modifications of the Cyclopentane (B165970) Ring System
Modifying the cyclopentane ring of this compound is chemically challenging due to the high reactivity of the isocyanate group. Most standard reactions aimed at functionalizing a saturated cycloalkane ring, such as free-radical halogenation, would likely be incompatible with the -N=C=O group, leading to undesired side reactions.
Therefore, a more viable synthetic strategy involves modifying a precursor molecule before the isocyanate group is introduced. For example, one could start with a functionalized cyclopentane derivative, such as cyclopentylmethanol or cyclopentylamine, introduce further substituents onto the ring, and then convert the side chain into the isocyanatoethyl group in the final steps of the synthesis. Common methods for creating the isocyanate group include phosgenation of a primary amine (e.g., (2-aminoethyl)cyclopentane) or rearrangement reactions like the Curtius or Schmidt rearrangements on a suitable carboxylic acid derivative. wikipedia.org The synthesis of various cyclopentane derivatives fused with other heterocyclic rings, such as isoxazolines, demonstrates the feasibility of building complex structures on a cyclopentane core, which could then be adapted to include an isocyanate functional group. rsc.org
Exploration of Isocyanato-Substituted Cyclopentane Isomers
Isomers of this compound can be categorized based on the position of the substituent on the ring, the structure of the side chain, and the position of the isocyanate group.
Positional Isomers: The isocyanatoethyl group can be attached at different positions on the cyclopentane ring, although for an unsubstituted ring, all positions are equivalent, yielding 1-(2-Isocyanatoethyl)cyclopentane. If the ring itself is substituted, positional isomerism becomes more complex.
Structural Isomers of the Side Chain: The linkage between the ring and the isocyanate can vary. Examples include (1-Isocyanatoethyl)cyclopentane, where the ethyl group is attached to the ring at its second carbon, or Isocyanatomethylcyclopentane, with a shorter methylene (B1212753) linker.
Ring Isomers: The isocyanate group could be directly attached to the ring, as in Isocyanatocyclopentane.
Cycloalkane Isomers: While the focus is on cyclopentane, related cycloaliphatic isocyanates based on other ring sizes, such as cyclohexane (B81311) (e.g., methylene bis-cyclohexyl isocyanate, H₁₂MDI), are of significant industrial importance and provide a basis for comparative studies. pcimag.comdtic.mil
Stereochemical Aspects in Derivative Formation
Stereochemistry plays a crucial role in the synthesis and reactivity of this compound derivatives, particularly when chiral centers are present.
The C-N=C=O unit in isocyanates is planar with a nearly linear N=C=O bond angle. wikipedia.org The reaction of the isocyanate group with a nucleophile does not affect any pre-existing stereocenters on the cyclopentane ring or in the nucleophile itself.
However, new stereocenters can be formed during derivatization. For instance, if this compound reacts with a prochiral nucleophile, a pair of diastereomers may be formed. Conversely, if a chiral precursor is used to synthesize the isocyanate, its stereochemistry can be preserved. For example, certain rearrangements, like the allyl cyanate-to-isocyanate rearrangement, have been shown to be stereospecific, meaning the chirality of the starting material directly dictates the chirality of the isocyanate product. rsc.org This principle suggests that chiral this compound could be synthesized from a chiral precursor, and its subsequent reactions would yield enantiomerically enriched or pure derivatives.
Structure-Reactivity Correlations in this compound Derivatives
The reactivity of the isocyanate group is highly dependent on the electronic and steric nature of its substituent. poliuretanos.net For this compound, the substituent is a cyclopentylethyl group, which is a simple, non-conjugated alkyl group.
Electronic Effects: Alkyl groups are electron-donating compared to hydrogen. This electronic effect increases the electron density on the isocyanate's nitrogen atom, which slightly reduces the electrophilicity of the carbonyl carbon. Consequently, aliphatic isocyanates like this compound are generally less reactive than aromatic isocyanates (e.g., phenyl isocyanate), where the electron-withdrawing phenyl ring enhances the electrophilicity of the isocyanate carbon. poliuretanos.netnih.gov The hydrolysis of alkyl isocyanates is also significantly slower than that of aryl isocyanates. nih.govnih.gov
Steric Effects: The cyclopentylethyl group provides moderate steric bulk. While the ethyl linker spaces the cyclopentane ring away from the reactive -N=C=O center, the size of the ring could still influence the approach of very bulky nucleophiles. Reactivity is generally reduced by increased steric hindrance around the isocyanate group. poliuretanos.net For instance, the reactivity of linear aliphatic diisocyanates has been shown to depend on chain length, which influences the accessibility of the NCO groups. acs.org
The table below provides a qualitative comparison of the expected reactivity of this compound with other common isocyanates.
| Isocyanate | Substituent Group | Electronic Effect of Group | Expected Relative Reactivity |
| Phenyl Isocyanate | Phenyl | Electron-Withdrawing | High |
| Methyl Isocyanate | Methyl | Electron-Donating (Weak) | Moderate |
| This compound | Cyclopentylethyl | Electron-Donating (Moderate) | Moderate |
| tert-Butyl Isocyanate | tert-Butyl | Electron-Donating & Sterically Hindered | Low |
Analytical and Spectroscopic Characterization Methodologies for 2 Isocyanatoethyl Cyclopentane and Its Derivatives
Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. For (2-Isocyanatoethyl)cyclopentane (B6174314), both Fourier-Transform Infrared (FTIR) and Raman spectroscopy would provide critical information.
FTIR Spectroscopy: The most prominent and characteristic feature in the FTIR spectrum of this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in a relatively clear region of the spectrum, between 2250 and 2280 cm⁻¹. spectroscopyonline.comremspec.com Its high intensity is due to the large change in dipole moment associated with this vibration. spectroscopyonline.com The disappearance of this peak during a reaction is a reliable indicator of the isocyanate group's consumption, for example, in the formation of polyurethanes. remspec.com
Other expected absorptions would include those from the cyclopentane (B165970) ring and the ethyl bridge. The C-H stretching vibrations of the aliphatic cyclopentyl and ethyl groups would be observed in the 2850-2970 cm⁻¹ region. acs.org Bending vibrations (scissoring, wagging, twisting) of the CH₂ groups would appear in the 1450-1470 cm⁻¹ range. acs.org
Raman Spectroscopy: Raman spectroscopy, which relies on changes in polarizability, would complement the FTIR data. While the -N=C=O asymmetric stretch is strong in the IR, it may be weaker in the Raman spectrum. Conversely, the symmetric stretch of the isocyanate group, often weak or absent in the IR, could be more prominent in the Raman spectrum. The hydrocarbon backbone of the cyclopentane ring would exhibit several characteristic Raman bands. For instance, the ring "breathing" modes and C-C stretching vibrations of cyclopentane and its alkyl derivatives are well-documented and appear in the 800-1100 cm⁻¹ region. acs.orgacs.orgchemicalbook.com
Table 1: Predicted Vibrational Spectroscopy Peaks for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique | Type of Vibration | Intensity |
| Isocyanate (-N=C=O) | 2250 - 2280 | FTIR | Asymmetric Stretch | Strong, Sharp |
| Aliphatic C-H | 2850 - 2970 | FTIR/Raman | Stretch | Strong |
| Methylene (B1212753) (-CH₂-) | 1450 - 1470 | FTIR/Raman | Scissoring/Bending | Medium |
| Cyclopentane Ring | 880 - 1040 | Raman | Ring Breathing/Stretch | Medium-Strong |
Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.
Cyclopentane Ring Protons: The protons on the cyclopentane ring would likely appear as a complex multiplet in the range of δ 1.0-2.0 ppm.
Ethyl Bridge Protons (-CH₂-CH₂-NCO): The two methylene groups of the ethyl bridge would appear as distinct signals. The methylene group adjacent to the cyclopentane ring (-C₅H₉-CH₂ -) would likely resonate around δ 1.5-1.8 ppm, coupled to the adjacent methylene protons. The methylene group attached to the electron-withdrawing isocyanate group (-CH₂ -NCO) would be deshielded and is predicted to appear further downfield, likely in the range of δ 3.2-3.6 ppm, as a triplet. spectrabase.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers a clearer picture of the carbon skeleton.
Isocyanate Carbon (-N=C=O): The carbon of the isocyanate group is characteristically found in the δ 120-125 ppm region. chemicalbook.comresearchgate.net
Ethyl Bridge Carbons (-CH₂-CH₂-NCO): The carbon attached to the isocyanate group (-C H₂-NCO) would be expected around δ 40-45 ppm. The other ethyl carbon would be further upfield. Based on data for similar alkyl isocyanates like ethyl isocyanate and n-heptyl isocyanate, these signals can be reliably predicted. chemicalbook.comchemicalbook.com
Cyclopentane Ring Carbons: The carbons of the cyclopentane ring would appear in the aliphatic region, typically between δ 25-45 ppm. oregonstate.edu The carbon atom to which the ethyl group is attached would be chemically distinct from the others.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| -N=C =O | - | 120 - 125 |
| -CH₂-CH₂ -NCO | 3.2 - 3.6 (triplet) | 40 - 45 |
| Cyclopentyl-CH₂ -CH₂- | 1.5 - 1.8 (multiplet) | ~30 - 35 |
| C H-CH₂ (Cyclopentyl) | 1.8 - 2.2 (multiplet) | ~40 - 45 |
| Other C H₂ (Cyclopentyl) | 1.0 - 1.8 (complex multiplet) | ~25 - 30 |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.
For this compound (predicted molecular weight: 153.22 g/mol ), the molecular ion peak (M⁺) at m/z 153 would be expected in the electron impact (EI) mass spectrum, although its intensity can vary. researchgate.net
Common fragmentation patterns for aliphatic compounds would likely be observed. libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common pathway for amines and related compounds and would be expected here. youtube.com This could lead to the loss of a cyclopentylmethyl radical (•CH₂C₅H₉) to give a fragment at m/z 56 ([CH₂=N=C=O]⁺). Another likely fragmentation is the loss of the isocyanate group as •NCO (42 Da), leading to a cyclopentylethyl cation at m/z 111. Cleavage of the cyclopentane ring itself can also occur, often resulting in the loss of ethene (28 Da) or propene (42 Da) fragments. chemguide.co.uk For long-chain alkyl isocyanates, a characteristic rearrangement ion at m/z 99 is often observed as the base peak, which could also be a possibility for this compound. nih.gov
Chromatographic Methods for Purity and Mixture Analysis
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, and for quantifying its purity.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A variety of capillary columns, such as those with poly(dimethylsiloxane) or diphenyl-dimethylpolysiloxane stationary phases, could be employed for separation. chromforum.org Detection could be achieved using a flame ionization detector (FID) for general-purpose analysis or a mass spectrometer (GC-MS) for definitive identification of peaks based on their mass spectra. jksoeh.org Due to the high reactivity of isocyanates, derivatization is often employed for quantitative analysis, for example, by reacting the isocyanate with an amine like di-n-butylamine and then analyzing the resulting stable urea (B33335) derivative. nih.gov Another approach involves derivatization with an alcohol to form a urethane (B1682113), which is then analyzed. jksoeh.org
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique, particularly for less volatile derivatives or for monitoring reactions in solution. Since this compound lacks a strong UV chromophore, direct detection can be challenging. Therefore, derivatization is the standard approach for HPLC analysis of isocyanates. tandfonline.com Reagents like 1-(2-pyridyl)piperazine (B128488) (1,2-PP) or 9-(N-methylaminomethyl)anthracene react with the isocyanate to form highly UV-active or fluorescent urea derivatives, enabling sensitive detection. tandfonline.comepa.gov Reversed-phase columns, such as C18 or cyano-propyl (CN) columns, are commonly used for the separation of these derivatives. sigmaaldrich.comsigmaaldrich.com
X-ray Diffraction and Scattering Studies for Structural Conformation and Morphology of Derived Materials
While X-ray diffraction (XRD) of the liquid this compound itself would only show broad amorphous scattering, the technique is crucial for analyzing the structure of solid materials and polymers derived from it, such as polyurethanes or polyureas.
When this compound is used as a monomer to create polymers, XRD can provide insights into the degree of crystallinity and the arrangement of polymer chains. researchgate.net Polyurethanes, for example, are often semi-crystalline materials composed of amorphous soft segments and crystalline or semi-crystalline hard segments. kinampark.com Wide-angle X-ray diffraction (WAXD) patterns would show broad amorphous halos if the material is largely non-crystalline, or sharp diffraction peaks if crystalline domains are present. cern.chresearchgate.net The positions and widths of these peaks can be used to determine the crystal structure and size of the crystallites.
Small-angle X-ray scattering (SAXS) is used to investigate larger-scale structures, on the order of nanometers to tens of nanometers. cern.chuni-koeln.de In phase-separated polyurethanes, SAXS can be used to determine the size, shape, and spacing of the hard and soft domains, which profoundly affects the material's mechanical properties. researchgate.net This morphological information is critical for understanding the structure-property relationships in polymers derived from this compound. mdpi.com
Theoretical and Computational Studies of 2 Isocyanatoethyl Cyclopentane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. northwestern.edu These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which numerous properties can be derived. northwestern.edudntb.gov.ua
For (2-Isocyanatoethyl)cyclopentane (B6174314), calculations would reveal the distribution of electron density, molecular orbital energies, and electrostatic potential. The isocyanate (–N=C=O) group is the primary center of reactivity. The carbon atom of the isocyanate group is highly electrophilic due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. researchgate.net Quantum chemical calculations can quantify the partial positive charge on this carbon atom, confirming its susceptibility to nucleophilic attack. researchgate.net
The cyclopentylethyl substituent, being an alkyl group, acts as a weak electron-donating group. This can slightly modulate the reactivity of the isocyanate group compared to aromatic or more sterically hindered isocyanates. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For an isocyanate, the LUMO is typically centered on the π* orbital of the N=C=O group, indicating that this is the site for accepting electrons from a nucleophile. The HOMO-LUMO energy gap is a predictor of the molecule's kinetic stability.
Table 7.1: Predicted Electronic Properties of this compound Note: This data is illustrative, based on typical values for aliphatic isocyanates calculated at a common level of theory (e.g., M06-2X/def2-TZVP). scispace.com
| Property | Predicted Value | Significance |
| Dipole Moment | ~2.5 - 3.0 D | Indicates a polar molecule, influencing solubility and intermolecular forces. |
| Mulliken Charge on NCO Carbon | +0.4 to +0.6 | Confirms the high electrophilicity and reactivity of this site. |
| HOMO-LUMO Energy Gap | ~6 - 7 eV | Suggests high kinetic stability in the absence of reactive nucleophiles. |
| Ionization Potential | ~9 - 10 eV | Energy required to remove an electron, related to its reducing character. |
| Electron Affinity | ~0.5 - 1.0 eV | Energy released upon adding an electron, related to its oxidizing character. |
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemistry examines single molecules in detail, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. mdpi.com MD simulations model atoms as classical particles moving according to a force field, which defines the potential energy of the system based on bond lengths, angles, and non-bonded interactions. nih.gov
For this compound, MD simulations can be used to predict bulk properties such as density, viscosity, and diffusion coefficients in the liquid state. Crucially, these simulations provide a detailed picture of intermolecular interactions. The primary non-covalent interactions would involve dipole-dipole forces originating from the polar isocyanate group. The simulations can reveal how molecules orient themselves in the condensed phase to maximize favorable interactions.
Furthermore, MD simulations can model the interaction of this compound with other molecules, such as solvents or reactants. For example, simulating the molecule in a box of alcohol molecules (e.g., butanol) would show the formation of hydrogen bonds between the alcohol's hydroxyl group and the oxygen or nitrogen atoms of the isocyanate group, representing the pre-reaction complex that leads to urethane (B1682113) formation. mdpi.com
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of reactions involving isocyanates is critical for controlling polymerization and synthesis. wikipedia.org Computational methods can model the entire reaction pathway from reactants to products, identifying intermediate structures and, most importantly, the transition state (TS). researchgate.netnih.gov The energy of the transition state determines the activation energy and, therefore, the reaction rate.
The most characteristic reaction of isocyanates is their addition reaction with nucleophiles like alcohols and amines. wikipedia.orgnih.gov For the reaction of this compound with an alcohol (ROH) to form a urethane, computational modeling can compare different proposed mechanisms. nethouse.ru A catalyst-free reaction typically proceeds through a concerted mechanism involving a four- or six-membered cyclic transition state, depending on whether a single alcohol molecule or an alcohol dimer/trimer is the reacting species. nih.govnethouse.ru
Transition state theory (TST) can be combined with quantum chemical calculations to predict reaction rate coefficients. nih.gov For example, modeling the reaction with methanol could yield the following energetic profile.
Table 7.2: Illustrative Reaction Energy Profile for Urethane Formation Reaction: this compound + Methanol → Urethane Product. Energies are relative to the separated reactants.
| Species | Relative Energy (kJ/mol) | Description |
| Reactants | 0 | Separated isocyanate and methanol molecules. |
| Pre-reaction Complex | -15 to -25 | Reactants associated via hydrogen bonding. nih.gov |
| Transition State (TS) | +100 to +120 | The energy maximum on the reaction pathway; determines the reaction rate. nih.gov |
| Product Complex | -100 to -115 | Urethane product hydrogen-bonded to other molecules. |
| Product | -90 to -100 | Separated urethane product. nih.gov |
Besides urethane formation, other reactions like dimerization to form uretidione rings or cyclotrimerization to form highly stable isocyanurate rings can also be modeled. nih.govresearchgate.net These calculations help predict the likelihood of side reactions and optimize conditions to favor the desired product.
Prediction of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. nih.gov By calculating vibrational frequencies and nuclear magnetic shieldings, one can generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. chemrxiv.orgnih.gov
Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of these modes. For this compound, the most prominent and characteristic peak in the IR spectrum is the strong, sharp absorption band from the asymmetric stretching of the –N=C=O group, typically appearing around 2250-2275 cm⁻¹. Other predictable vibrations include the C-H stretches of the cyclopentane (B165970) and ethyl groups (~2850-2960 cm⁻¹) and various bending and rocking modes at lower frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov This is achieved by calculating the magnetic shielding tensor for each nucleus and referencing it to a standard compound like tetramethylsilane (TMS). These predictions are invaluable for assigning peaks in experimental spectra.
Table 7.3: Predicted Spectroscopic Data for this compound Note: This data is illustrative and represents typical values for the described functional groups.
| Spectrum | Feature | Predicted Value | Assignment |
| IR | Strong, sharp peak | 2270 cm⁻¹ | Asymmetric N=C=O stretch |
| Medium-strong peaks | 2870-2960 cm⁻¹ | C-H stretches (cyclopentyl & ethyl) | |
| Medium peak | ~1450 cm⁻¹ | CH₂ scissoring | |
| ¹³C NMR | Low-field signal | ~120-125 ppm | Isocyanate Carbon (–C =O) |
| Aliphatic signals | ~25-50 ppm | Cyclopentyl and Ethyl Carbons | |
| ¹H NMR | Triplet | ~3.4 ppm | –CH₂ –NCO |
| Multiplet | ~1.0-2.0 ppm | Cyclopentyl and –CH₂–CH₂ –NCO protons |
These computational approaches, often integrating DFT with molecular dynamics, can produce highly accurate spectra that account for conformational flexibility and solvent effects. researchgate.netzenodo.org
Computational Design of Novel Derivatives
One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. nih.gov By starting with the structure of this compound, researchers can computationally introduce modifications and predict the resulting changes in reactivity, stability, or physical properties before undertaking laborious synthesis.
For example, one could design derivatives to tune the reactivity of the isocyanate group. Substituting the cyclopentane ring with electron-withdrawing groups (e.g., fluorine) would be predicted to increase the electrophilicity of the isocyanate carbon, making the derivative more reactive. Conversely, adding bulky substituents near the isocyanate group would be predicted to sterically hinder its reaction, making it more selective.
Computational screening could be used to design a library of derivatives and calculate key descriptors for each, such as the HOMO-LUMO gap, dipole moment, and reaction barriers for urethane formation. This data can be used to identify promising candidates for specific applications, such as the development of novel polyurethane materials with tailored thermal stability, flexibility, or adhesive properties. mdpi.comresearchgate.net This predictive power significantly accelerates the materials discovery cycle.
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing (2-isocyanatoethyl)cyclopentane, and how can its purity be validated?
- Methodology : Synthesis typically involves nucleophilic substitution or urethane-forming reactions. For purity validation, combine gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and structural integrity , with nuclear magnetic resonance (NMR) spectroscopy to resolve spatial and electronic configurations. Cross-reference thermodynamic databases (e.g., NIST Standard Reference Data ) to verify boiling points and density predictions.
Q. How does the cyclopentane ring influence the stability of this compound compared to linear analogs?
- Methodology : Perform comparative conformational analysis using density functional theory (DFT) to calculate angle strain and torsional energy. Experimental validation via calorimetry can measure heat of combustion, while kinetic studies (e.g., hydrolysis rates under controlled pH) assess reactivity differences. Cyclopentane’s pseudorotation (flexible ring strain) may reduce steric hindrance, enhancing stability .
Q. What spectroscopic techniques are optimal for characterizing the isocyanate functional group in this compound?
- Methodology : Fourier-transform infrared spectroscopy (FTIR) is critical for identifying the N=C=O stretch (~2270 cm⁻¹). Coupled with Raman spectroscopy, it resolves vibrational modes influenced by the cyclopentane ring. For advanced resolution, two-dimensional NMR (e.g., HSQC) maps coupling between the isocyanate group and adjacent carbons .
Advanced Research Questions
Q. How can experimental designs address contradictions in thermodynamic data for this compound across different databases?
- Methodology : Conduct systematic benchmarking using high-purity samples. Compare experimental results (e.g., vapor-liquid equilibrium data) against predictions from equations of state (e.g., Peng-Robinson) and machine learning models trained on multi-source datasets (e.g., DIPPR 801, NIST TDE ). Discrepancies may arise from parameterization methods or measurement conditions, necessitating error propagation analysis.
Q. What role does this compound play in surfactant-mediated hydrate inhibition, and how can its efficacy be optimized?
- Methodology : Model hydrate formation using high-pressure reactors with cyclopentane as a co-guest. Test surfactant efficacy by varying concentrations of sodium dodecyl sulfate (SDS) or linear alkylbenzene sulfonates (LAS). Monitor hydrate crystal growth via microscopy and quantify inhibition using differential scanning calorimetry (DSC) .
Q. How do competing reaction pathways (e.g., trimerization vs. hydrolysis) of the isocyanate group affect the compound’s utility in polymer synthesis?
- Methodology : Use kinetic trapping experiments with in-situ FTIR to track reaction intermediates. Vary solvents (polar vs. nonpolar) and catalysts (e.g., dibutyltin dilaurate) to bias selectivity. Molecular dynamics simulations can model solvent-cage effects on transition states .
Q. What strategies mitigate environmental risks during large-scale purification of this compound?
- Methodology : Optimize extractive distillation using ionic liquids (e.g., [EMIM][BF₄]) to reduce energy consumption and volatile emissions. Life-cycle assessment (LCA) tools evaluate waste streams, while process intensification (e.g., microreactors) enhances yield and safety .
Data Analysis and Interpretation
Q. How can researchers reconcile conflicting reports on the compound’s flammability and environmental impact?
- Methodology : Perform closed-cup flash point testing (ASTM D93) and compare with computational predictions (e.g., QSPR models). Assess global warming potential (GWP) using IPCC metrics, contextualizing results against fluorinated analogs. Note that cyclopentane derivatives often exhibit lower GWP but higher flammability .
Q. What statistical approaches are recommended for analyzing metabolic profiling data involving this compound derivatives?
- Methodology : Apply principal component analysis (PCA) to differentiate metabolic clusters in breath or biofluid samples. Orthogonal partial least squares-discriminant analysis (OPLS-DA) identifies biomarkers linked to exposure. Validate findings with permutation testing and false discovery rate (FDR) correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
